N-Amino-2-phenylsuccinimide
CAS No.: 36689-15-3
Cat. No.: VC16109431
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36689-15-3 |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | 1-amino-3-phenylpyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C10H10N2O2/c11-12-9(13)6-8(10(12)14)7-4-2-1-3-5-7/h1-5,8H,6,11H2 |
| Standard InChI Key | QXKSJQUQZKEAAZ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(=O)N(C1=O)N)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
N-Amino-2-phenylsuccinimide belongs to the succinimide family, featuring a five-membered imide ring with two ketone groups at positions 1 and 3. The phenyl group occupies the 2-position, while the amino (-NH) substituent is attached to the nitrogen atom (Figure 1). This configuration distinguishes it from N-phenylsuccinimide, where the nitrogen bears only a phenyl group .
Key Structural Features
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Molecular Formula: Hypothetically (based on N-phenylsuccinimide’s formula with an added amino group) .
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Molecular Weight: Estimated at 188.18 g/mol.
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Crystallography: Analogous N-phenylsuccinimide derivatives exhibit monoclinic or orthorhombic crystal systems, with hydrogen bonding between imide carbonyls and amino groups influencing packing .
Spectroscopic Properties
While direct data for N-amino-2-phenylsuccinimide is unavailable, its parent compound, N-phenylsuccinimide, provides reference points:
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Infrared (IR) Spectroscopy: Strong carbonyl stretches near 1708 cm (C=O) and C-N vibrations at 1193 cm . The amino group would introduce N-H stretches (~3300–3500 cm) and bends (~1600 cm).
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Nuclear Magnetic Resonance (NMR):
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-NMR: Phenyl protons appear as a multiplet (δ 7.2–7.4 ppm), while succinimide methylenes resonate as doublets near δ 2.9 ppm . The amino proton signal would likely appear as a broad singlet (δ 1.5–3.0 ppm).
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-NMR: Carbonyl carbons at ~170 ppm, aromatic carbons at 120–140 ppm, and aliphatic carbons near 35 ppm .
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Synthetic Methodologies
Traditional Synthesis Pathways
N-Phenylsuccinimide is typically synthesized via the reaction of succinic anhydride with aniline, often catalyzed by 4-dimethylaminopyridine (DMAP) . For N-amino-2-phenylsuccinimide, analogous routes may involve:
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Amination of N-Phenylsuccinimide:
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Direct substitution of the phenyl group with ammonia under high-temperature or catalytic conditions.
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Limitations: Low selectivity due to competing reactions at the imide carbonyls.
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Stepwise Assembly:
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Condensation of 2-phenylsuccinic acid with hydrazine to form the imide ring, followed by oxidation to introduce the amino group.
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Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates imide formation. For example, N-phenylsuccinimide synthesis achieves 40–60% yield in 4 minutes without solvent . Adapting this method for N-amino-2-phenylsuccinimide would require:
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Replacing aniline with 2-aminophenol or a protected amino-aniline derivative.
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Optimizing microwave parameters (e.g., power, time) to prevent decomposition of the amino group.
Comparative Efficiency
| Method | Yield (%) | Time | Energy Input |
|---|---|---|---|
| Traditional | 80 | 45–75 min | High |
| Microwave | 40–60 | 4 min | Low |
| Hypothetical Amino | 30–50* | 10–15 min* | Moderate* |
| *Estimated based on analogous reactions. |
Reactivity and Functional Transformations
Nucleophilic and Electrophilic Reactions
The amino group enhances nucleophilic reactivity, enabling:
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Acylation: Formation of amides with acyl chlorides.
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Condensation: Reaction with aldehydes to form Schiff bases.
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Cycloadditions: Participation in Diels-Alder reactions with dienes.
Redox Behavior
The imide ring is susceptible to reduction, potentially yielding pyrrolidine derivatives. For example:
Biological and Industrial Applications
Material Science Applications
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Polymer Modifiers: Incorporation into polyimides for enhanced thermal stability.
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Coordination Chemistry: Chelation with metal ions (e.g., Cu, Fe) for catalytic applications.
Challenges and Research Gaps
Synthetic Hurdles
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Amino Group Stability: Risk of oxidation or unwanted side reactions during synthesis.
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Regioselectivity: Ensuring precise substitution at the 2-position remains unaddressed in literature.
Characterization Needs
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Crystallographic Data: No single-crystal X-ray structures of N-amino-2-phenylsuccinimide are reported, limiting conformational analysis.
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Thermodynamic Studies: Melting point, solubility, and stability under varying conditions require empirical validation.
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